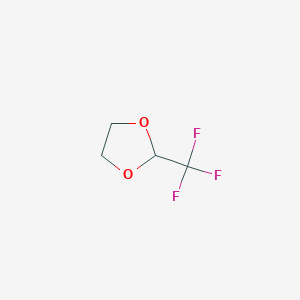

2-(Trifluoromethyl)dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIIHLUNHCIQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394575 | |

| Record name | 2-(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344-09-4 | |

| Record name | 2-(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trifluoromethyl)dioxolane: Synthesis, Properties, and Applications

Foreword: The Strategic Value of the Trifluoromethyl Group in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The trifluoromethyl (CF₃) group, in particular, serves as a powerful modulator of a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance metabolic stability, binding affinity, and membrane permeability of bioactive compounds.[1][2] When this influential group is appended to a stable heterocyclic scaffold like the 1,3-dioxolane ring, the resulting molecule, 2-(trifluoromethyl)dioxolane, becomes a versatile and valuable building block for creating sophisticated chemical entities. This guide provides a comprehensive technical overview of its synthesis, core properties, and applications for professionals in research and development.

Physicochemical and Spectroscopic Profile

This compound (CAS No. 2344-09-4) is a clear, liquid organic compound whose structure marries the stability of a cyclic acetal with the potent electronic effects of a trifluoromethyl group.[3] Understanding its fundamental properties is critical for its effective use in synthesis and formulation.

Core Physical Properties

A compilation of the key physical and chemical identifiers for this compound is presented below. This data is essential for reaction planning, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 2344-09-4 | [2][3] |

| Molecular Formula | C₄H₅F₃O₂ | [2][3] |

| Molecular Weight | 142.08 g/mol | [2][3] |

| Appearance | Clear Liquid | [3] |

| Boiling Point | 89.5 - 90 °C | [2][3] |

| Density | 1.46 g/mL | [3] |

| Purity | Typically ≥95% | [4] |

Predicted Spectroscopic Analysis

While dedicated, peer-reviewed spectral analyses for this specific molecule are not abundant, its structure allows for a confident prediction of its NMR signature based on foundational principles and data from closely related analogues.[5][6] This predictive analysis is a crucial tool for researchers to confirm the identity and purity of synthesized material.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.

-

Dioxolane Ring Protons (4H) : The four protons on the ethylene glycol backbone (positions 4 and 5) are chemically equivalent in a time-averaged sense due to ring flexibility. They are expected to appear as a singlet or a narrow multiplet around δ 3.9-4.2 ppm .

-

Acetal Proton (1H) : The single proton at the 2-position, deshielded by two adjacent oxygen atoms and the electron-withdrawing CF₃ group, will appear further downfield. It is expected to present as a quartet due to coupling with the three fluorine atoms (³JHF). This signal would likely be found in the region of δ 5.0-5.5 ppm .

-

-

¹³C NMR Spectroscopy : The carbon spectrum provides a clear fingerprint of the carbon skeleton.

-

Dioxolane Ring Carbons : The two equivalent carbons of the ethylene glycol moiety (C4 and C5) are expected to resonate around δ 65-70 ppm .

-

Acetal Carbon (C2) : This carbon, bonded to two oxygens and the CF₃ group, will be significantly deshielded and is predicted to appear in the δ 100-110 ppm range. It will also exhibit splitting into a quartet due to one-bond coupling with the fluorine atoms (¹JCF).

-

Trifluoromethyl Carbon : The carbon of the CF₃ group will be observed as a quartet (due to ¹JCF) in the region of δ 120-125 ppm .

-

Synthesis of this compound

The principal pathway to this compound is the acid-catalyzed acetalization of trifluoroacetaldehyde with ethylene glycol. Trifluoroacetaldehyde is a highly electrophilic aldehyde due to the inductive effect of the CF₃ group and typically exists in a more stable hydrated or hemiacetal form, which serves as the direct precursor in the reaction.[7]

Reaction Mechanism

The formation of the dioxolane ring is a classic example of acid-catalyzed nucleophilic addition-elimination. The mechanism ensures the efficient conversion of the highly reactive carbonyl group into a stable cyclic acetal.

Figure 1: Mechanism of acid-catalyzed dioxolane formation.

-

Protonation : The acid catalyst protonates one of the hydroxyl groups of the trifluoroacetaldehyde hydrate, making it a good leaving group (water).

-

Dehydration & Activation : The protonated hydrate loses a molecule of water to form a highly electrophilic, resonance-stabilized carbocation intermediate.

-

Nucleophilic Attack : A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the carbocation to form a hemiacetal intermediate.

-

Intramolecular Cyclization : The second hydroxyl group of the ethylene glycol moiety attacks the same carbon in an intramolecular fashion. This step is preceded by protonation of the remaining hydroxyl group on the original aldehyde carbon.

-

Deprotonation : Loss of a proton regenerates the acid catalyst and yields the final this compound product.

Representative Experimental Protocol

Figure 2: Experimental workflow for synthesis.

Materials & Equipment:

-

Trifluoroacetaldehyde ethyl hemiacetal or hydrate (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (0.02 eq, catalyst)

-

Toluene (or benzene) as the azeotroping solvent

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard distillation apparatus

Step-by-Step Procedure:

-

Apparatus Setup : Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.

-

Charging Reagents : To the round-bottom flask, add trifluoroacetaldehyde hydrate, ethylene glycol, toluene (sufficient to fill the Dean-Stark trap and suspend reagents), and the catalytic amount of p-TsOH.

-

Azeotropic Dehydration : Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product. Continue reflux until no more water is collected (typically 2-4 hours).

-

Reaction Quench : Allow the reaction mixture to cool to room temperature. Carefully add saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Extraction and Washing : Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 90 °C.

-

Characterization : Confirm the identity and purity of the product using NMR spectroscopy and GC-MS, comparing the data to the expected values from Section 1.2.

Reactivity and Chemical Stability

The chemical behavior of this compound is dominated by two key features: the stability of the acetal linkage and the influence of the CF₃ group.

-

Acetal Stability : Like most dioxolanes, the structure is highly stable under neutral and basic conditions, making it an excellent protecting group for the trifluoroacetaldehyde carbonyl.[8] It is resistant to nucleophiles, organometallics, and most oxidizing and reducing agents that do not involve acidic conditions.[8]

-

Acidic Hydrolysis : The acetal is susceptible to hydrolysis under acidic conditions, which reverts the molecule back to ethylene glycol and trifluoroacetaldehyde. The electron-withdrawing CF₃ group can influence the rate of hydrolysis compared to non-fluorinated analogues. Recent studies on related N,S-acetals show that the CF₃ group can significantly enhance hydrolytic stability.[10]

-

Acetal Proton : The C-H bond at the 2-position is not significantly acidic and does not typically undergo deprotonation under standard basic conditions.

Applications in Research and Development

The unique combination of a stable heterocyclic ring and a property-modifying trifluoromethyl group makes this compound a valuable intermediate in several high-value research areas.

-

Medicinal Chemistry : The molecule serves as a precursor for introducing the β-hydroxy-β-trifluoromethyl motif into larger structures, a key pharmacophore in many modern drug candidates. The CF₃ group is known to improve metabolic stability, lipophilicity, and binding selectivity.[1][2] The dioxolane can be carried through several synthetic steps as a stable protecting group and later hydrolyzed to reveal the aldehyde for further functionalization.

-

Agrochemicals : Similar to pharmaceuticals, the trifluoromethyl group can enhance the biological activity and field stability of pesticides and herbicides.[11] this compound provides a straightforward route to incorporate this functionality.

-

Materials Science & Electrolytes : Fluorinated organic compounds are increasingly used as solvents or additives in electrolytes for high-voltage lithium-ion batteries.[12] The presence of fluorine enhances oxidative stability, a critical requirement for next-generation energy storage devices.[13] While the bis-trifluoromethyl analogue is more commonly cited for this purpose, the mono-substituted version offers a different balance of polarity, viscosity, and electrochemical stability that warrants investigation.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazards : The compound is classified as a flammable liquid.[14] Appropriate care should be taken to avoid ignition sources.

-

Handling : Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

References

-

Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Available at: [Link]

-

Juhász, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009. Available at: [Link]

-

Ben-Gurion University of the Negev. (1977). 1H and 13C NMR spectra and structure of 2-trichloromethyl-4-methylene-1,3-dioxolanes. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes.

-

Eureka. (n.d.). Method for preparing acetaldehyde by ethylene glycol through dehydration. Retrieved January 26, 2026, from [Link]

-

Sereda, G., et al. (2010). 4,8-dialkoxy-1,5-dioxocanes and 3,3,7,7-tetrakis(trifluoromethyl)-9-oxa-2,6-dithia-bicyclo[3.3.1]nonane. Beilstein Journal of Organic Chemistry, 6, 49. Available at: [Link]

-

Laviéville, S., et al. (2024). Trifluoromethylated N,S-Acetal as a Chemical Platform for Covalent Adaptable Networks: Fast Thiol Exchange and Strong Hydrostability for a Highly Transparent Material. Macromolecules. Available at: [Link]

- Google Patents. (n.d.). US9666906B2 - High voltage electrolyte and lithium ion battery.

-

ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2023). Ruthenium-Catalyzed Transformation of Ethylene Glycol for Selective Hydrogen Gas Production in Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Chemconnections. (n.d.). 13C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). The chemistry of trifluoromethyl imines and related acetals derived from fluoral. Retrieved January 26, 2026, from [Link]

-

AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (n.d.). Novel aspects of ethylene glycol catabolism. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). EP0529741A1 - Procedure for the preparation of halogenated 1,3-dioxolanes.

-

ACS Publications. (n.d.). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2013). Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source. The Journal of Organic Chemistry, 78(7), 3300-5. Available at: [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). This compound | 2344-09-4. Retrieved January 26, 2026, from [Link]

Sources

- 1. US4321414A - Catalytic hydrogenation of glycolaldehyde to produce ethylene glycol - Google Patents [patents.google.com]

- 2. This compound | 2344-09-4 | INDOFINE Chemical Company [indofinechemical.com]

- 3. This compound | 2344-09-4 [chemicalbook.com]

- 4. aceschem.com [aceschem.com]

- 5. chemconnections.org [chemconnections.org]

- 6. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 7. Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 12. researchgate.net [researchgate.net]

- 13. The chemistry of trifluoromethyl imines and related acetals derived from fluoral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)-1,3-dioxolane: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 2-(trifluoromethyl)-1,3-dioxolane, a fluorinated heterocyclic compound of increasing interest in the fields of medicinal chemistry and materials science. This document will serve as a valuable resource, offering in-depth information on its chemical structure, synthesis, physicochemical properties, and its emerging role as a key building block in the development of novel therapeutics.

Introduction to 2-(Trifluoromethyl)-1,3-dioxolane

2-(Trifluoromethyl)-1,3-dioxolane, identified by the CAS Number 2344-09-4 , is a cyclic acetal characterized by a five-membered dioxolane ring substituted with a trifluoromethyl group at the C2 position. The presence of the highly electronegative trifluoromethyl (CF₃) group imparts unique electronic properties and enhanced metabolic stability to molecules, making it a valuable moiety in the design of pharmacologically active compounds.[1][2][3]

Structure:

The strategic incorporation of the CF₃ group can significantly influence a molecule's lipophilicity, binding affinity to biological targets, and pharmacokinetic profile.[1] As such, 2-(trifluoromethyl)-1,3-dioxolane represents a key building block for introducing this critical functional group into more complex molecular architectures.[4]

Synthesis and Mechanistic Insights

The primary synthetic route to 2-(trifluoromethyl)-1,3-dioxolane involves the acid-catalyzed acetalization of trifluoroacetaldehyde with ethylene glycol.[5][6] This reaction is a classic example of carbonyl protection, where the diol forms a stable cyclic acetal with the aldehyde.

Reaction Scheme:

Causality Behind Experimental Choices:

The reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid, to protonate the carbonyl oxygen of trifluoroacetaldehyde.[6] This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction is reversible, and to drive the equilibrium towards the formation of the dioxolane, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.[6] The choice of an appropriate solvent that forms an azeotrope with water is crucial for achieving high yields.

Experimental Protocol: Acid-Catalyzed Acetalization

The following is a representative, self-validating protocol for the synthesis of 2-(trifluoromethyl)-1,3-dioxolane:

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Reagent Charging: To the flask, add ethylene glycol (1.0 equivalent) and a suitable solvent that forms an azeotrope with water (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).

-

Addition of Trifluoroacetaldehyde Source: Trifluoroacetaldehyde, which exists as a gas at room temperature, is often used in the form of its more stable hydrate or hemiacetal (e.g., trifluoroacetaldehyde ethyl hemiacetal). Add the trifluoroacetaldehyde source (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.

-

Workup and Purification: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2-(trifluoromethyl)-1,3-dioxolane.

Logical Workflow Diagram:

Physicochemical Properties

The physicochemical properties of 2-(trifluoromethyl)-1,3-dioxolane are significantly influenced by the trifluoromethyl group. A summary of its key properties is presented below:

| Property | Value | Source |

| CAS Number | 2344-09-4 | N/A |

| Molecular Formula | C₄H₅F₃O₂ | N/A |

| Molecular Weight | 142.08 g/mol | N/A |

| Appearance | Clear liquid | N/A |

| Boiling Point | 90 °C | N/A |

| Density | 1.46 g/cm³ | N/A |

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known to enhance metabolic stability, increase binding affinity, and modulate lipophilicity and pKa of drug candidates.[3][4] 2-(Trifluoromethyl)-1,3-dioxolane serves as a valuable building block for introducing the CF₃-substituted acetal moiety into larger molecules, which can act as a stable surrogate for a carbonyl group or as a key pharmacophoric element.

While specific FDA-approved drugs directly incorporating the 2-(trifluoromethyl)-1,3-dioxolane scaffold are not prominently documented, the broader class of trifluoromethylated heterocycles is prevalent in numerous pharmaceuticals.[7] The dioxolane moiety itself is found in many biologically active compounds and is used as a protecting group in the synthesis of complex natural products and pharmaceuticals.[8]

The utility of 2-(trifluoromethyl)-1,3-dioxolane in drug discovery lies in its ability to:

-

Introduce a CF₃ Group: Provide a synthetically accessible route to incorporate a trifluoromethyl group, which is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

-

Act as a Carbonyl Bioisostere: The stable acetal can serve as a bioisosteric replacement for a carbonyl group, potentially altering the reactivity and metabolic fate of a molecule while maintaining key binding interactions.

-

Serve as a Versatile Intermediate: The dioxolane ring can be a stable platform for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening.

Reactivity and Stability

2-(Trifluoromethyl)-1,3-dioxolane is a relatively stable compound under neutral and basic conditions. However, as a cyclic acetal, it is susceptible to hydrolysis under acidic conditions, which will regenerate the parent trifluoroacetaldehyde and ethylene glycol.[6] This reactivity is the basis for its use as a protecting group for the carbonyl functionality.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the acetal carbon, potentially making it more susceptible to nucleophilic attack under certain conditions compared to non-fluorinated analogues.

Safety and Handling

As with any chemical reagent, proper handling procedures should be followed when working with 2-(trifluoromethyl)-1,3-dioxolane. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Trifluoromethyl)-1,3-dioxolane is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the desirable properties imparted by the trifluoromethyl group make it an attractive starting material for the development of novel therapeutic agents. As the demand for more effective and metabolically stable drugs continues to grow, the importance of key intermediates like 2-(trifluoromethyl)-1,3-dioxolane is expected to increase.

References

-

RWTH Publications. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PMC - NIH. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]

-

ResearchGate. (2023, August). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

-

ACS Publications. (n.d.). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

- Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.

-

ResearchGate. (2004, August). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link]

-

PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. jelsciences.com [jelsciences.com]

- 5. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. epfl.ch [epfl.ch]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)dioxolane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a privileged moiety in drug design, valued for its ability to enhance metabolic stability, improve bioavailability, and increase binding affinity. This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)dioxolane, a versatile building block that introduces the trifluoromethyl group within a stable heterocyclic scaffold. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights, providing a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

This compound, with the CAS number 2344-09-4, is a fluorinated heterocyclic compound. The presence of the electron-withdrawing trifluoromethyl group significantly influences the properties of the dioxolane ring, making it a unique synthon in organic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₃O₂ | [1] |

| Molecular Weight | 142.08 g/mol | [1] |

| Boiling Point | 90 °C | [1] |

| Density | 1.46 g/cm³ | [1] |

| Appearance | Clear liquid | [1] |

| Purity | Typically ≥95% | [2] |

| Hazard Codes | F (Flammable) | [1] |

Synthesis and Purification

The primary synthetic route to this compound involves the acid-catalyzed reaction of trifluoroacetaldehyde with ethylene glycol. This reaction is a classic example of acetal formation.

A documented method for a related compound, 2-methoxy-2-trifluoromethyl-1,3-dioxolane, involves the reaction of 2-chloroethyl trifluoroacetate with sodium methoxide in tetrahydrofuran (THF).[3] This suggests a potential pathway for synthesizing this compound by reacting a suitable trifluoroacetyl precursor with ethylene glycol under basic or acidic conditions.

Experimental Protocol: Synthesis of this compound (Proposed)

This proposed protocol is based on general principles of acetal chemistry and related syntheses.[4]

Diagram 1: Proposed Synthesis of this compound

Caption: Acid-catalyzed acetalization of trifluoroacetaldehyde.

Materials:

-

Trifluoroacetaldehyde (or its hydrate/hemiacetal)

-

Ethylene glycol

-

Anhydrous toluene or benzene

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add trifluoroacetaldehyde (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-TsOH (0.01-0.05 eq) in toluene.

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.[3]

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the acetal functional group and the strong electron-withdrawing nature of the trifluoromethyl group.

-

Acid Stability: Like other acetals, this compound is susceptible to hydrolysis under acidic conditions, which will regenerate trifluoroacetaldehyde and ethylene glycol.[5] The rate of hydrolysis is dependent on the acid concentration and temperature.

-

Base Stability: Dioxolanes are generally stable to basic conditions, making them useful as protecting groups for carbonyl compounds in the presence of bases and nucleophiles.[6]

-

Reactions with Nucleophiles: The C2 position of the dioxolane ring is an acetal carbon and is generally not susceptible to direct nucleophilic attack unless the ring is first opened under acidic conditions.

-

Reactions with Reducing Agents: The trifluoromethyl group is generally resistant to reduction by common hydride reagents like lithium aluminum hydride (LiAlH₄) under standard conditions.[7] However, the acetal linkage may be cleaved under harsh reducing conditions.

-

Reactions with Organometallics: Grignard reagents and other organometallics are not expected to react with the dioxolane ring under normal conditions, further highlighting its utility as a protecting group.[4]

Diagram 2: Hydrolysis of this compound

Caption: Acid-catalyzed hydrolysis of the dioxolane ring.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet for the four equivalent protons of the ethylene glycol backbone. A patent for a similar compound, 2-methoxy-2-trifluoromethyl-1,3-dioxolane, reports a multiplet at 4.17 ppm for the ring CH₂ protons.[3]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the dioxolane ring and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a singlet for the three equivalent fluorine atoms. For 2-methoxy-2-trifluoromethyl-1,3-dioxolane, the ¹⁹F NMR shows a singlet at -85.0 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic C-H stretching and bending frequencies for the alkyl portions of the molecule. Strong C-O stretching bands are expected in the 1250-1000 cm⁻¹ region, characteristic of the acetal linkage. Strong C-F stretching absorptions will also be prominent. A patent for a related compound shows strong absorptions in the 1250-1100 cm⁻¹ range, attributed to C-F and C-O bonds.[3]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern. Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak, although it may be of low intensity. Common fragmentation pathways for dioxolanes involve the loss of fragments from the ring and substituents.

Applications in Drug Development

The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[8][9] The this compound moiety can serve as a valuable building block for introducing this group in a controlled manner.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug.

-

Lipophilicity and Binding: The trifluoromethyl group is lipophilic, which can enhance a molecule's ability to cross cell membranes. It can also participate in favorable interactions with biological targets, potentially increasing binding affinity and selectivity.

-

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the conformation of a molecule, which can be crucial for its interaction with a target protein.

Safety and Handling

This compound is classified as a flammable liquid.[1] Appropriate safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its combination of a stable dioxolane ring and a metabolically robust trifluoromethyl group makes it an attractive synthon for the development of novel drug candidates. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications. Further research into the specific applications and reaction chemistry of this compound will undoubtedly continue to expand its utility in the field of drug discovery.

References

-

Molecules. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents.

- Google Patents. Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3 dioxolanes.

-

The Royal Society of Chemistry. F-trifluoromethylating agent for the synthesis of SCF2. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Semantic Scholar. The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans.[Link]

-

PubMed Central. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

PubChem. 2,2-Bis(trifluoromethyl)-1,3-dioxolane. [Link]

-

Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

-

University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

ResearchGate. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACS Publications. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. [Link]

- Google Patents. Process for recovering and cleaning 1,3-dioxolanes.

-

Ben-Gurion University of the Negev. 1> H and >13> C NMR spectra and structure of 2-trichloromethyl-4-methylene-1,3-dioxolanes. [Link]

-

ACS Publications. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Comptes Rendus Chimie. A journey into trifluoromethylchalcogenation: some reagents from Lyon. [Link]

-

ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]

-

Ben-Gurion University of the Negev. 1> H and >13> C NMR spectra and structure of 2-trichloromethyl-4-methylene-1,3-dioxolanes. [Link]

-

PubMed. The chemistry of trifluoromethyl imines and related acetals derived from fluoral. [Link]

-

Organic Chemistry Portal. Lithium aluminium hydride (LiAlH 4 ) - LAH. [Link]

- Google Patents. Method of 1,3-dioxolane synthesis.

-

MDPI. Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst. [Link]

-

PubMed. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Organic Syntheses. Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. [Link]

-

ResearchGate. Hydrolysis of alkyl α‐trifluoromethylacrylates.[Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

ChemRxiv. Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-car- boxylates from alkylidenemalononitriles. [Link]

-

Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA2060193A1 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3 dioxolanes - Google Patents [patents.google.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum [chemicalbook.com]

- 6. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. jelsciences.com [jelsciences.com]

- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Trifluoromethyl)dioxolane as a Trifluoromethylating Agent

Introduction: The Imperative for Advanced Trifluoromethylation Strategies in Drug Discovery

The trifluoromethyl (CF₃) group holds a privileged status in medicinal chemistry and drug development.[1][2] Its incorporation into molecular scaffolds can profoundly enhance pharmacological properties, including metabolic stability, lipophilicity, bioavailability, and binding affinity.[3] This is evidenced by the significant number of FDA-approved drugs that feature this motif, such as the antidepressant Fluoxetine and the anticancer agent Selinexor.[4][5] The pursuit of novel reagents that can introduce the CF₃ group safely, efficiently, and with high functional group tolerance is therefore a cornerstone of modern synthetic chemistry.

While seminal reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent)[6], electrophilic Togni and Umemoto reagents[4], and sources like fluoroform[7] have revolutionized the field, the search for alternative agents with unique reactivity profiles or improved handling characteristics continues. This guide focuses on 2-(Trifluoromethyl)-1,3-dioxolane , a stable, readily handleable cyclic hemiacetal of trifluoroacetaldehyde. We will explore its core chemical principles, propose a robust activation mechanism for its use as a nucleophilic trifluoromethylating agent, provide a comparative analysis with established methods, and detail a validated experimental protocol for its application.

Reagent Profile: 2-(Trifluoromethyl)-1,3-dioxolane

2-(Trifluoromethyl)-1,3-dioxolane (CAS 2344-09-4) is structurally a protected form of trifluoroacetaldehyde. This structure imparts considerable stability compared to the gaseous and highly reactive nature of its parent aldehyde. As a liquid with a boiling point of approximately 90 °C, it offers significant advantages in terms of handling, storage, and precise dosage in reaction setups.

Table 1: Physical and Chemical Properties of 2-(Trifluoromethyl)-1,3-dioxolane

| Property | Value | Source(s) |

| CAS Number | 2344-09-4 | |

| Molecular Formula | C₄H₅F₃O₂ | |

| Molecular Weight | 142.08 g/mol | |

| Appearance | Clear Liquid | Vendor Data |

| Boiling Point | ~90 °C | Vendor Data |

| Density | ~1.46 g/mL | Vendor Data |

The core scientific value of this reagent lies in its potential to act as a masked equivalent of the trifluoromethyl anion (CF₃⁻), a notoriously unstable and elusive species. The dioxolane ring serves as a latent functional group that, upon appropriate activation, can initiate a cascade to release a reactive trifluoromethylating species.

Mechanism of Action: Unlocking the Trifluoromethyl Moiety

The synthetic utility of 2-(Trifluoromethyl)-1,3-dioxolane hinges on the controlled cleavage of its dioxolane ring to generate a species capable of transferring a CF₃ group to an electrophilic substrate, such as a ketone or aldehyde. We propose a mechanism based on nucleophilic activation, drawing parallels with the well-established chemistry of the Ruppert-Prakash reagent.[8][9]

The Critical Role of Nucleophilic Activation

Unlike electrophilic trifluoromethylating agents, 2-(Trifluoromethyl)-1,3-dioxolane is designed to deliver a nucleophilic CF₃ group. The reagent itself is inert towards carbonyl compounds. Activation requires a catalytic amount of a suitable nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[9]

The proposed mechanistic pathway involves two key stages:

-

Ring-Opening and Formation of the Active Intermediate: The fluoride catalyst attacks the C2 carbon of the dioxolane ring, which is rendered electrophilic by the attached trifluoromethyl group. This initiates a ring-opening to form a transient trifluoromethylated alkoxy-aluminate species.

-

Trifluoromethyl Transfer: This intermediate is highly reactive and serves as the active trifluoromethylating agent. It readily transfers the CF₃ group to the electrophilic carbon of a carbonyl substrate (e.g., an aldehyde). This transfer regenerates a fluoride ion, which can then activate another molecule of the dioxolane, thus completing the catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the trifluoromethylation of an aldehyde using 2-(Trifluoromethyl)-1,3-dioxolane activated by a fluoride catalyst.

Caption: Proposed catalytic cycle for nucleophilic trifluoromethylation.

This mechanism highlights the causality behind the experimental design: the choice of an anhydrous polar aprotic solvent (like THF) is crucial to maintain the activity of the fluoride catalyst and prevent premature quenching of the reactive intermediates.

Comparative Analysis with Established Reagents

To fully appreciate the potential of 2-(Trifluoromethyl)-1,3-dioxolane, it is essential to compare its projected attributes against benchmark trifluoromethylating agents.

Table 2: Comparison of Trifluoromethylating Agents

| Feature | 2-(CF₃)dioxolane | Ruppert-Prakash (TMSCF₃) | Togni Reagent II |

| Reagent Type | Nucleophilic Precursor | Nucleophilic Precursor | Electrophilic |

| Physical Form | Liquid | Volatile Liquid | Crystalline Solid |

| Stability/Handling | High; stable to air and moisture. | Moderate; moisture-sensitive.[6] | High; stable to air and moisture.[4] |

| Activation Method | Catalytic Nucleophile (e.g., F⁻) | Catalytic Nucleophile (e.g., F⁻)[8] | Lewis/Brønsted Acids, Metals, Photoredox[10][11] |

| Key Byproducts | Ethylene Glycol | Trimethylsilyl Fluoride (Me₃SiF) | 3,3-Dimethyl-1-iodobenzoxole |

| Field Insight | Offers improved safety and handling over gaseous reagents or highly volatile liquids. Byproducts are benign and easily removed. | The gold standard for nucleophilic CF₃ transfer, but requires careful handling due to volatility and moisture sensitivity.[6] | Highly versatile for a broad range of substrates, but can be cost-prohibitive for large-scale synthesis.[12] |

Field-Proven Experimental Protocol

This section provides a self-validating, step-by-step protocol for the trifluoromethylation of 4-chlorobenzaldehyde as a representative aromatic aldehyde. The causality for each step is explained to ensure reproducibility and understanding.

Objective: Synthesis of 1-(4-chlorophenyl)-2,2,2-trifluoroethanol

Workflow Diagram:

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. acs.org [acs.org]

- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

The Trifluoromethylated Dioxolane Moiety: A Technical Guide to Reactivity and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties.[1][2][3] This guide provides an in-depth analysis of the reactivity of the trifluoromethyl group when appended to a dioxolane ring, a common structural motif in pharmaceuticals and biologically active compounds. While direct literature on this specific combination is nascent, this document synthesizes established principles of fluorine chemistry and heterocyclic reactivity to provide a predictive framework for researchers. We will explore the nuanced electronic effects of the CF3 group, its influence on the stability and reactivity of the dioxolane ring, and the probable outcomes of various reaction classes, including nucleophilic, electrophilic, and radical transformations. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel fluorinated molecules for drug discovery and development.

Introduction: The Power of Trifluoromethylation in Heterocyclic Chemistry

The trifluoromethyl group has emerged as a "superstar" functional group in drug design.[4] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance the potency, selectivity, and pharmacokinetic profile of a parent molecule.[2][5] When incorporated into heterocyclic systems, the CF3 group can modulate pKa, influence conformation, and block sites of metabolism, making it an invaluable tool for lead optimization.[3][6]

The 1,3-dioxolane ring, a cyclic acetal, is another prevalent feature in biologically active compounds, often serving as a protecting group for diols or as a key component of a pharmacophore.[7] The strategic placement of a trifluoromethyl group on the dioxolane ring, therefore, presents an intriguing, albeit underexplored, avenue for fine-tuning molecular properties. This guide aims to bridge this knowledge gap by providing a detailed examination of the anticipated reactivity of this unique chemical entity.

Electronic Landscape: The Inductive Effect of the Trifluoromethyl Group on the Dioxolane Ring

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms.[1][8][9] This potent inductive effect (-I) is the primary driver of its influence on the reactivity of the adjacent dioxolane ring.

-

Deactivation of the Ring: The CF3 group will significantly decrease the electron density of the dioxolane ring. This deactivation has profound implications for various reactions.

-

Increased Acidity of Proximal C-H Bonds: The C-H bonds on the carbon atom bearing the CF3 group (the C2 position of the dioxolane ring) will be significantly more acidic than their non-fluorinated counterparts. This opens up possibilities for deprotonation and subsequent functionalization.

-

Modulation of Acetal Stability: The electron-withdrawing nature of the CF3 group is expected to influence the stability of the acetal moiety. While typically stable to basic and nucleophilic conditions, the presence of the CF3 group may alter its susceptibility to acid-catalyzed hydrolysis.

Below is a diagram illustrating the inductive effect of the CF3 group on a dioxolane ring.

Caption: Inductive electron withdrawal by the CF3 group at the C2 position of the dioxolane ring.

Predicted Reactivity and Synthetic Avenues

Based on the electronic considerations, we can predict the reactivity of trifluoromethylated dioxolanes in several key reaction classes.

Nucleophilic Attack

The carbon atom of the CF3 group is highly electrophilic. However, direct nucleophilic attack on the CF3 carbon is generally difficult due to the strength of the C-F bonds and the steric hindrance. Instead, the reactivity will be centered on the dioxolane ring itself.

-

Ring Opening Reactions: While dioxolanes are generally stable to nucleophiles, the presence of the strongly electron-withdrawing CF3 group could potentially activate the ring towards nucleophilic attack, particularly under forcing conditions or with specific nucleophiles. The regioselectivity of such an attack would be an important area for investigation.

A hypothetical workflow for investigating nucleophilic ring opening is presented below.

Caption: Experimental workflow for assessing the susceptibility of trifluoromethylated dioxolanes to nucleophilic ring opening.

Electrophilic Reactions

The electron-deficient nature of the trifluoromethylated dioxolane ring makes it generally unreactive towards electrophiles. Electrophilic aromatic substitution-type reactions are not applicable here. However, reactions involving the oxygen atoms are conceivable.

-

Protonation and Acid-Catalyzed Reactions: The lone pairs on the oxygen atoms are still available for protonation. In the presence of strong acids, the dioxolane ring can be protonated, which may lead to ring opening or other rearrangements. The stability of the resulting carbocationic intermediates would be a key factor. The electron-withdrawing CF3 group would destabilize an adjacent carbocation, potentially influencing the mechanism and outcome of acid-catalyzed processes.

Radical Reactions

The trifluoromethyl group can participate in and influence radical reactions.[4][10][11]

-

Radical Abstraction: The C-H bond at the C2 position, if present, would be susceptible to radical abstraction.

-

Radical Addition: Radical addition to the dioxolane ring is less likely unless there are sites of unsaturation. However, the CF3 group itself can be introduced via radical trifluoromethylation of a suitable dioxolane precursor.[11]

The general mechanism for a radical trifluoromethylation reaction is depicted below.

Caption: A simplified mechanism for the introduction of a trifluoromethyl group onto a dioxolane ring via a radical pathway.

Synthetic Strategies for Trifluoromethylated Dioxolanes

The synthesis of trifluoromethylated dioxolanes can be approached in two primary ways:

-

Introduction of the CF3 group onto a pre-existing dioxolane ring: This can be achieved through various trifluoromethylation reactions, such as radical, nucleophilic, or electrophilic methods, depending on the specific substrate and desired regioselectivity.[10][12]

-

Construction of the dioxolane ring from a trifluoromethylated precursor: This involves the reaction of a trifluoromethylated carbonyl compound (or its equivalent) with a 1,2-diol.[7]

Experimental Protocol: Synthesis via Acetalization

This protocol describes the synthesis of a 2-trifluoromethyl-1,3-dioxolane from a trifluoromethylated aldehyde and a diol.

Materials:

-

Trifluoroacetaldehyde or a suitable hydrate/hemiketal thereof

-

Ethylene glycol (or other 1,2-diol)

-

Acid catalyst (e.g., p-toluenesulfonic acid, Montmorillonite K10)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the trifluoromethylated aldehyde (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Continue heating until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford the desired 2-trifluoromethyl-1,3-dioxolane.

Data Summary: Physicochemical Properties

The introduction of a trifluoromethyl group is expected to significantly alter the physicochemical properties of the parent dioxolane.

| Property | Parent Dioxolane | Trifluoromethylated Dioxolane (Predicted) | Rationale |

| Lipophilicity (logP) | Low | Significantly Higher | The CF3 group is highly lipophilic.[5] |

| Boiling Point | 74-75 °C | Higher | Increased molecular weight and dipole moment. |

| Acidity of C2-H | Very High pKa | Significantly Lower pKa | Strong inductive effect of the CF3 group. |

| Metabolic Stability | Susceptible to oxidation | More Resistant | C-F bonds are strong and block metabolic attack.[5] |

Conclusion and Future Outlook

The trifluoromethylated dioxolane moiety represents a promising, yet underexplored, structural motif for the development of novel pharmaceuticals and agrochemicals. The potent electronic effects of the CF3 group are predicted to significantly influence the reactivity and properties of the dioxolane ring, leading to both challenges and opportunities in synthetic chemistry. A deeper understanding of the reactivity of this scaffold will undoubtedly pave the way for the design and synthesis of a new generation of fluorinated compounds with enhanced biological activity. Further experimental studies are warranted to validate the predictive models presented in this guide and to fully unlock the synthetic potential of this intriguing class of molecules.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. [Link]

-

Trifluoromethylation. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]

-

Free-Radical Polymerization of Dioxolane and Dioxane Derivatives: Effect of Fluorine Substituants on the Ring Opening Polymerization. (2004). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

Di- and Trifluoromethyl(thiol)ations. (2021). Ruhr-Universität Bochum. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2012). Molecules. [Link]

-

Innate C-H trifluoromethylation of heterocycles. (2011). Proceedings of the National Academy of Sciences. [Link]

-

Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014). Chemistry – A European Journal. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (2009). Journal of the American Chemical Society. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2017). Organic & Biomolecular Chemistry. [Link]

-

A "Renaissance" in Radical Trifluoromethylation. (2012). Angewandte Chemie International Edition. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). Pharmaceuticals. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). ResearchGate. [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. (2009). Journal of the American Chemical Society. [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Trifluoromethylated Dioxolanes: A Technical Guide for the Modern Researcher

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal and materials chemistry, imparting unique and often transformative properties to organic molecules. Among the diverse scaffolds that have been adorned with this powerful moiety, the trifluoromethylated dioxolane ring system has emerged as a structure of significant interest. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of trifluoromethylated dioxolanes. Tailored for researchers, scientists, and professionals in drug development, this document navigates the causal pathways behind key experimental choices, from the foundational acid-catalyzed condensations of the mid-20th century to the sophisticated catalytic methodologies of today. Through detailed protocols, mechanistic diagrams, and comparative data, this guide aims to equip the modern scientist with a thorough understanding and practical toolkit for the synthesis and application of this important class of fluorinated heterocycles.

The Strategic Imperative of Fluorine in Molecular Design

The introduction of fluorine, and particularly the trifluoromethyl group, into organic molecules can profoundly alter their physicochemical and biological properties. The CF₃ group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, making it an invaluable tool in the design of pharmaceuticals and advanced materials.[1][2] Its strong electron-withdrawing nature and steric bulk can significantly influence molecular conformation and electronics, often leading to enhanced potency and improved pharmacokinetic profiles in drug candidates.[3]

Foundational Syntheses: The Dawn of Trifluoromethylated Dioxolanes

The history of trifluoromethylated dioxolanes is intrinsically linked to the burgeoning field of organofluorine chemistry in the mid-20th century. While a definitive seminal publication for the first synthesis remains elusive in readily available literature, key historical documents point to their existence and use as established chemical entities by the late 1950s.

A cornerstone of this early work is U.S. Patent 2,925,424 , filed in 1957. This patent details the photochemical chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane, referring to it as a "known compound."[4][5][6] This implies that the synthesis of this parent dioxolane was already established in the scientific community. The foundational method for this and similar structures is the acid-catalyzed cyclization of a trifluoromethyl ketone with a diol . In the case of 2,2-bis(trifluoromethyl)-1,3-dioxolane, the reaction involves hexafluoroacetone and ethylene glycol.

This classical approach, while effective, often required harsh conditions and has since been complemented by a wider array of more sophisticated and milder synthetic strategies.

The Archetypal Synthesis: Acid-Catalyzed Ketalization

The most fundamental and historically significant method for the synthesis of 2-trifluoromethyl- and 2,2-bis(trifluoromethyl)-1,3-dioxolanes is the direct acid-catalyzed reaction of a corresponding trifluoromethyl ketone or aldehyde with ethylene glycol.

Reaction: Trifluoromethyl Ketone/Aldehyde + Ethylene Glycol ⇌ Trifluoromethylated Dioxolane + Water

Causality of Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄, p-TsOH): The protonation of the carbonyl oxygen by the acid catalyst is crucial. It significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.

-

Dehydration: The reaction is a reversible equilibrium. To drive the reaction towards the formation of the dioxolane product, the removal of water is essential. This is typically achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus) or the use of a dehydrating agent.

// Nodes Ketone [label="Trifluoromethyl Ketone", fillcolor="#F1F3F4"]; EthyleneGlycol [label="Ethylene Glycol", fillcolor="#F1F3F4"]; H_plus [label="H⁺ (Acid Catalyst)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ProtonatedKetone [label="Protonated Ketone\n(Activated Electrophile)", fillcolor="#F1F3F4"]; Hemiketal [label="Hemiketal Intermediate", fillcolor="#F1F3F4"]; ProtonatedHemiketal [label="Protonated Hemiketal", fillcolor="#F1F3F4"]; Carbocation [label="Carbocation Intermediate", fillcolor="#F1F3F4"]; Dioxolane [label="Trifluoromethylated Dioxolane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ketone -> ProtonatedKetone [label="Protonation"]; H_plus -> ProtonatedKetone [style=invis]; ProtonatedKetone -> Hemiketal [label="Nucleophilic Attack\n(from Ethylene Glycol)"]; EthyleneGlycol -> Hemiketal [style=invis]; Hemiketal -> ProtonatedHemiketal [label="Protonation"]; ProtonatedHemiketal -> Carbocation [label="Loss of H₂O"]; Carbocation -> Dioxolane [label="Intramolecular Cyclization"]; ProtonatedHemiketal -> Water [style=invis]; }

Caption: Mechanism of Acid-Catalyzed Dioxolane Formation.Experimental Protocol: Synthesis of 2,2-Bis(trifluoromethyl)-1,3-dioxolane

This protocol is a representative example of the classic acid-catalyzed method.

Materials:

-

Hexafluoroacetone

-

Ethylene Glycol

-

Concentrated Sulfuric Acid (catalytic amount)

-

Anhydrous Magnesium Sulfate

-

Appropriate organic solvent (e.g., dichloromethane)

-

Dean-Stark apparatus (optional, for larger scale)

Procedure:

-

To a solution of ethylene glycol in a suitable solvent, add a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly bubble hexafluoroacetone gas through the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction by adding a weak base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to yield 2,2-bis(trifluoromethyl)-1,3-dioxolane.

Trustworthiness of the Protocol: This self-validating system relies on the clear difference in boiling points between the starting materials, product, and water for effective purification by distillation. The progress of the reaction can be unequivocally monitored by the disappearance of the starting materials and the appearance of the product peak in GC-MS analysis.

Modern Synthetic Methodologies

While the acid-catalyzed approach remains fundamental, the demand for milder conditions, greater functional group tolerance, and enantioselective synthesis has driven the development of new methodologies.

Base-Promoted Syntheses

Recent advancements have demonstrated the efficacy of base-promoted methods, which offer an alternative to traditional acid catalysis.

Example: Base-Promoted Synthesis of Trifluoromethylated (1,3-dioxolan-4-ylidene)methylphosphonates

A notable example involves the base-catalyzed nucleophilic addition/cyclization of diethyl ethynylphosphonate with trifluoromethylketones. This method provides access to functionalized dioxolanes with both trifluoromethyl and phosphonate groups.

Causality of Experimental Choices:

-

Base (e.g., KOtBu): The base deprotonates a suitable starting material, generating a potent nucleophile that initiates the reaction cascade.

-

Substrate Scope: The use of various trifluoromethylketones and alkynylphosphonates allows for the synthesis of a diverse library of functionalized dioxolanes.

Catalytic and Asymmetric Approaches

The development of catalytic methods, particularly those enabling enantioselective synthesis, represents a significant leap forward. These approaches are crucial for the synthesis of chiral trifluoromethylated dioxolanes for applications in drug discovery. While specific catalytic asymmetric syntheses of trifluoromethylated dioxolanes are an emerging area, the principles can be extrapolated from related transformations in organofluorine chemistry.

Physicochemical Properties and Spectroscopic Characterization

The incorporation of one or more trifluoromethyl groups at the C2 position of the dioxolane ring imparts distinct physicochemical properties.

| Property | Effect of Trifluoromethylation | Rationale |

| Boiling Point | Generally higher than non-fluorinated analogs | Increased molecular weight and dipole moment. |

| Lipophilicity | Significantly increased | The CF₃ group is highly lipophilic. |

| Metabolic Stability | Enhanced | The C-F bond is exceptionally strong and resistant to enzymatic cleavage. |

| Acidity of Adjacent Protons | Increased | Strong electron-withdrawing effect of the CF₃ group. |

Spectroscopic Signatures:

-

¹⁹F NMR: A sharp singlet (for a single CF₃ group) or a singlet (for two CF₃ groups) in a characteristic region of the spectrum provides unambiguous evidence of trifluoromethylation.

-

¹H NMR: The protons on the dioxolane ring will exhibit characteristic shifts and coupling patterns, often influenced by the electronegativity of the adjacent fluorinated carbon.

-

¹³C NMR: The carbon atom bearing the trifluoromethyl group(s) will show a characteristic quartet (due to C-F coupling) in the ¹³C NMR spectrum.

Applications in Drug Discovery and Materials Science

The unique properties of trifluoromethylated dioxolanes have led to their exploration in various fields.

-

Medicinal Chemistry: The dioxolane moiety can serve as a bioisostere for other functional groups, while the trifluoromethyl group enhances metabolic stability and cell permeability. This combination makes them attractive scaffolds for the development of new therapeutic agents. For instance, some dioxolane derivatives have been investigated as modulators to overcome multidrug resistance in cancer therapy.

-

Materials Science: The thermal and chemical stability imparted by the fluorinated groups make these compounds valuable precursors for high-performance polymers and coatings.

Future Perspectives

The field of trifluoromethylated dioxolanes continues to evolve. Future research is likely to focus on the development of more efficient and stereoselective catalytic methods for their synthesis. The exploration of their applications in asymmetric catalysis, as chiral ligands or auxiliaries, also presents an exciting avenue for investigation. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can anticipate the emergence of novel trifluoromethylated dioxolane-containing molecules with tailored properties for a wide range of applications.

References

-

Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances, 14(32), 22937-22956. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3 dioxolanes. (1991).

- Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes. (1991).

- US Patent 2,925,424. (1960).

-

Mehta, V., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Mitrofanov, A. Y., Nefedov, S. E., & Beletskaya, I. P. (2021). Base‐promoted Synthesis of Trifluoromethylated (1,3‐dioxolan‐4‐ylidene)methylphosphonates from Trifluoromethylketones and Ethynylphosphonates. Asian Journal of Organic Chemistry, 10(10), 2736-2742. [Link]

-

Okamoto, Y. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(6), 276-292. [Link]

-

Dioxolane. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(8), 2954-2965. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes - Google Patents [patents.google.com]

- 4. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA2060193A1 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3 dioxolanes - Google Patents [patents.google.com]

- 6. 2,2-Bis(trifluoromethyl)-1,3-dioxolane | 1765-26-0 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-(Trifluoromethyl)dioxolane in Modern Organic Synthesis

Abstract

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the direct introduction of CF3-containing synthons can be challenging due to the physical properties of the reagents. Trifluoroacetaldehyde (CF3CHO), a key C2 building block, is a volatile, low-boiling-point gas that is difficult to handle and dose accurately. This guide details the synthesis, properties, and applications of 2-(Trifluoromethyl)dioxolane, a stable and versatile liquid surrogate for trifluoroacetaldehyde. We provide detailed protocols for its use as a masked aldehyde, enabling controlled access to a variety of valuable trifluoromethylated structures.

Introduction: The Challenge and the Solution

The strategic incorporation of fluorine into organic molecules has led to significant advances in drug development, with numerous FDA-approved drugs containing the trifluoromethyl group.[1] While many methods exist for trifluoromethylation, such as nucleophilic, electrophilic, and radical pathways, the use of small, functionalized CF3-containing building blocks offers a powerful alternative for constructing complex molecular architectures.[2][4][5]